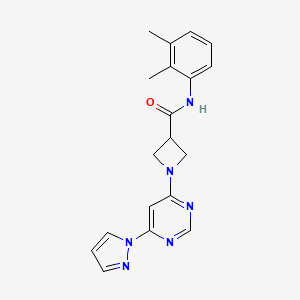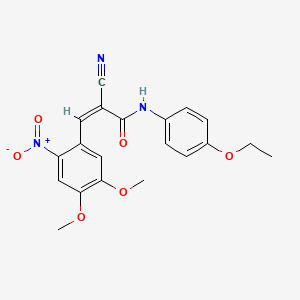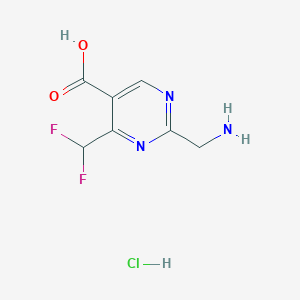
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research demonstrates the synthesis and biological evaluation of pyrazolopyrimidines and related derivatives for various biological activities. For instance, the study on the synthesis of novel pyrazolopyrimidines derivatives showcases their potential as anticancer and anti-5-lipoxygenase agents, indicating their relevance in addressing cancer and inflammation-related conditions (Rahmouni et al., 2016). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential reflect on the diverse applications of such compounds in both healthcare and agricultural sectors (Deohate et al., 2020).
Antimicrobial and Anticancer Activity
Several studies have synthesized and tested pyrazolopyrimidines for their antimicrobial and anticancer activities. Novel pyrazole derivatives, including oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been evaluated as potential antimicrobial and anticancer agents, showing promising results against various bacterial strains and cancer cell lines (Hafez et al., 2016). This highlights the role of such compounds in developing new treatments for infectious diseases and cancer.
Antiviral and Antituberculosis Activities
The exploration of pyrazolopyrimidines extends to antiviral and antituberculosis activities as well. For example, the advent of imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyrimidine-3-carboxamide derivatives have demonstrated potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains, presenting a new avenue for tackling drug-resistant tuberculosis (Moraski et al., 2011).
Structural Elucidation and SAR Studies
Structural elucidation and structure-activity relationship (SAR) studies are crucial in understanding the mechanism of action and enhancing the activity of pyrazolopyrimidines. Research on pyrazolo[1,5-a]pyrimidine derivatives and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, for instance, shed light on their antitumor activities against different human cancer cell lines, guiding the design of more effective anticancer agents (Hafez et al., 2013).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-5-3-6-16(14(13)2)23-19(26)15-10-24(11-15)17-9-18(21-12-20-17)25-8-4-7-22-25/h3-9,12,15H,10-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUKVYTCFVKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2722711.png)
![2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2722713.png)
![3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2722716.png)
![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)
![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)

![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)


![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide](/img/structure/B2722726.png)
![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)

